molecular formula C7H7F6NS B1399799 2-Fluoro-4-(pentafluorosulfur)benzylamine CAS No. 1240257-86-6

2-Fluoro-4-(pentafluorosulfur)benzylamine

Cat. No. B1399799
M. Wt: 251.19 g/mol
InChI Key: YVTBXCFUDHLPBW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzylamine (2F-4-PFSB) is a fluorinated amine compound that is used in a variety of scientific research applications. 2F-4-PFSB has been studied extensively in the laboratory, and its unique properties have enabled its use in a wide range of experiments.

Scientific Research Applications

Catalytic Ortho-Fluorination

Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, including compounds similar to 2-Fluoro-4-(pentafluorosulfur)benzylamine, has been shown to be effective. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is crucial, broadening the applicability of this protocol in medicinal chemistry and synthesis due to its ability to convert triflamide into various synthetically valuable functional groups (Wang, Mei, & Yu, 2009).

Synthetic Utility in Herbicides

2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, structurally related to 2-Fluoro-4-(pentafluorosulfur)benzylamine, serve as key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides. These compounds are synthesized from 2,6-difluorobenzaldehyde through hydroxylation, imination, and deoxidization processes, showcasing their importance in agricultural chemistry (Qi-sun, 2005).

Nucleophilic Aromatic Substitution

The study of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, closely related to 2-Fluoro-4-(pentafluorosulfur)benzylamine, has demonstrated its preparation through various synthetic routes and its further transformation via nucleophilic aromatic substitution. This substitution involves replacing the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles, yielding novel benzene derivatives with a disubstitution pattern, which could be applied to related fluoro-sulfur benzylamines (Ajenjo et al., 2016).

Palladium-Catalyzed Fluorination

A novel synthetic method for o-fluorobenzylamines via palladium catalysis has been developed using an easily accessible oxalyl amide as the directing group. This method allows for selective mono- or difluorination of oxalyl amide-protected benzylamine derivatives, including those similar to 2-Fluoro-4-(pentafluorosulfur)benzylamine, thus providing an efficient approach for the preparation of ortho-fluorinated benzylamines (Chen, Wang, Zhang, & Zhao, 2015).

properties

IUPAC Name

[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6NS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTBXCFUDHLPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189380
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(pentafluorosulfur)benzylamine

CAS RN

1240257-86-6
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-(Aminomethyl)-3-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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